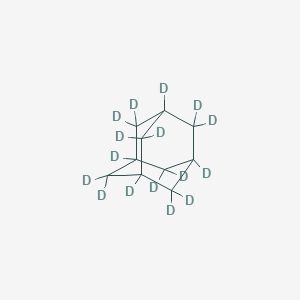

Adamantane-d16

Vue d'ensemble

Description

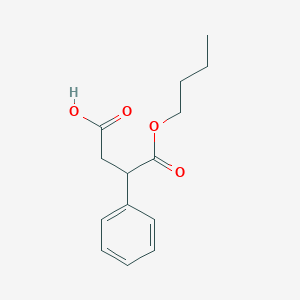

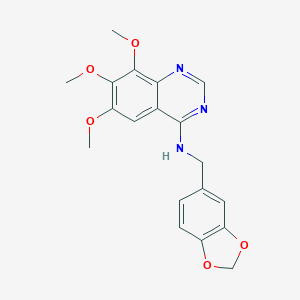

Cleomiscosin A is a natural coumarinolignan primarily found in the plant Cleome viscosa. It is a yellow crystalline compound with a bitter taste and notable medicinal properties. The chemical structure of Cleomiscosin A is characterized by a hydroxycoumarin framework, making it a member of the coumarin family. This compound has garnered attention due to its anti-inflammatory, antioxidant, and hepatoprotective activities .

Applications De Recherche Scientifique

Cleomiscosin A has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.

Biology: Cleomiscosin A is studied for its role in plant defense mechanisms and its biosynthesis in plants.

Medicine: The compound exhibits anti-inflammatory, antioxidant, and hepatoprotective properties, making it a potential candidate for drug development.

Safety and Hazards

Adamantane-d16 does not contain any hazardous materials with occupational exposure limits established by the region-specific regulatory bodies . It is recommended to ensure adequate ventilation, especially in confined areas, and to ensure that eyewash stations and safety showers are close to the workstation location .

Orientations Futures

Adamantane derivatives have potential various applications in nanotechnology, biochemistry, medicinal chemistry, and the pharmaceuticals industry . The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

Mécanisme D'action

Cleomiscosin A exerts its effects through various molecular targets and pathways:

Anti-inflammatory Activity: It inhibits the secretion of pro-inflammatory cytokines such as interleukin-1 beta, tumor necrosis factor-alpha, and interleukin-6.

Antioxidant Activity: Cleomiscosin A scavenges free radicals and reduces oxidative stress by donating hydrogen atoms to reactive oxygen species.

Hepatoprotective Activity: The compound protects liver cells by reducing lipid peroxidation and enhancing the activity of antioxidant enzymes.

Analyse Biochimique

Biochemical Properties

Adamantane-d16 is known for its stability and unique reactivity . It is often used as a building block in the synthesis of new drug delivery systems . The adamantane moiety is usually introduced into structures of already active drugs to increase their lipophilicity and improve their pharmacological properties .

Cellular Effects

Adamantane derivatives, including this compound, have been found to inhibit the growth of SARS-CoV-2 in vitro in cultured human epithelial cells .

Molecular Mechanism

It is known that adamantane and its derivatives can act as anchors in the lipid bilayer of liposomes . This property is used in targeted drug delivery systems, where adamantane helps to ensure the drug reaches its intended target .

Temporal Effects in Laboratory Settings

In laboratory settings, the adamantane cation undergoes an ultrafast internal conversion to the ground state after excitation with near-infrared–ultraviolet photons . This process occurs on a timescale of 10–100 fs depending on the initial excitation energy .

Dosage Effects in Animal Models

For example, rimantadine, another adamantane derivative, has been found to significantly reduce viral titers in the lungs of golden Syrian hamsters infected with SARS-CoV-2 .

Metabolic Pathways

Adamantane derivatives are known to undergo a variety of transformations, facilitated by their unique stability and reactivity .

Transport and Distribution

Adamantane derivatives, including this compound, are known to be soluble in hydrocarbons . This property may influence their transport and distribution within cells and tissues.

Subcellular Localization

The ability of adamantane to act as an anchor in the lipid bilayer of liposomes suggests that it may localize to cellular membranes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cleomiscosin A can be synthesized through various methods, including extraction from natural sources and chemical synthesis. One common method involves the extraction from Cleome viscosa. The process includes drying and pulverizing the plant material, followed by solvent extraction using methanol or ethanol. The extract is then concentrated and purified to obtain Cleomiscosin A .

Industrial Production Methods: On an industrial scale, Cleomiscosin A is produced using high-performance liquid chromatography (HPLC) coupled with electrospray ionization mass spectrometry (ESI-MS). This method ensures high purity and yield of the compound. The process involves the separation of Cleomiscosin A from other coumarinolignans present in the plant extract .

Analyse Des Réactions Chimiques

Types of Reactions: Cleomiscosin A undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Cleomiscosin A can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophilic reagents like sodium methoxide or potassium hydroxide.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted coumarinolignans. These products often retain the core coumarin structure but exhibit different functional groups .

Comparaison Avec Des Composés Similaires

Cleomiscosin A is part of a family of coumarinolignans, including Cleomiscosin B and Cleomiscosin C. These compounds share a similar core structure but differ in their functional groups and biological activities:

Cleomiscosin B: Similar to Cleomiscosin A but with different hydroxyl and methoxy substitutions.

Cleomiscosin C: Contains additional methoxy groups, which enhance its antioxidant activity compared to Cleomiscosin A.

Uniqueness: Cleomiscosin A is unique due to its balanced profile of anti-inflammatory, antioxidant, and hepatoprotective activities. Its ability to modulate multiple signaling pathways and its efficacy in various biological models make it a valuable compound for research and therapeutic applications .

Propriétés

IUPAC Name |

1,2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-hexadecadeuterioadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7-10H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORILYTVJVMAKLC-QJESCHDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90481581 | |

| Record name | Adamantane-d16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30470-60-1 | |

| Record name | Adamantane-d16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.